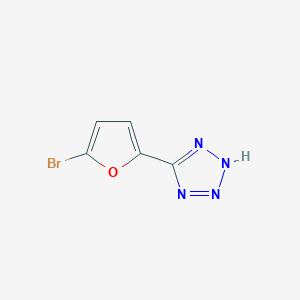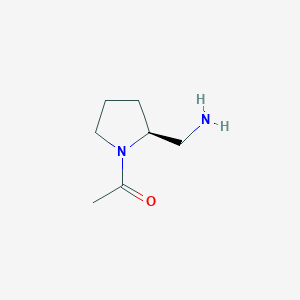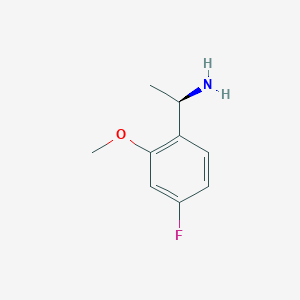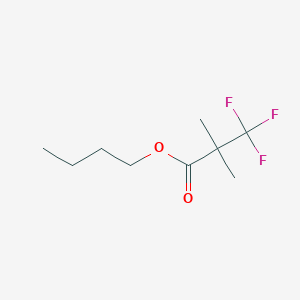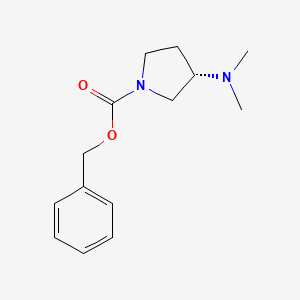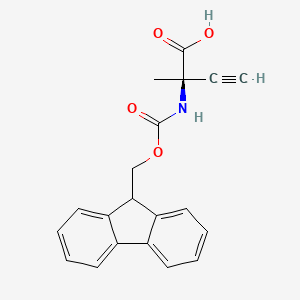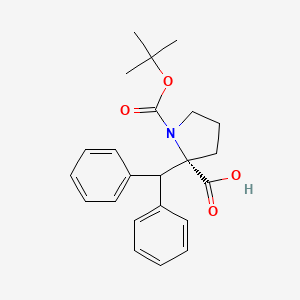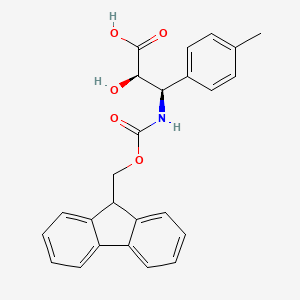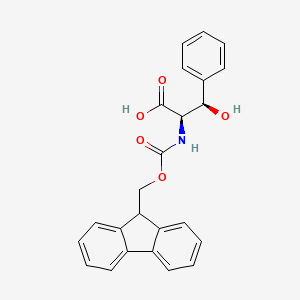
(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-phenylpropanoic acid
Übersicht
Beschreibung
(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-phenylpropanoic acid, commonly known as Fmoc-L-3-phenyllactic acid, is a widely used compound in the field of organic chemistry. This acid is a derivative of L-3-phenyllactic acid and is used in the synthesis of peptides and proteins.
Wissenschaftliche Forschungsanwendungen
Fmoc-L-3-phenyllactic acid is widely used in the field of organic chemistry, particularly in the synthesis of peptides and proteins. It is used as a protecting group for the carboxyl group of amino acids during peptide synthesis. Fmoc-L-3-phenyllactic acid is also used in the synthesis of cyclic peptides and peptidomimetics. Additionally, it is used in the synthesis of other organic compounds, such as chiral auxiliaries.
Wirkmechanismus
Fmoc-L-3-phenyllactic acid acts as a protecting group for the carboxyl group of amino acids during peptide synthesis. It is attached to the amino group of the amino acid, protecting the carboxyl group from reacting with other reagents during peptide synthesis. Once the peptide synthesis is complete, the Fmoc group is removed using a base, such as piperidine, to expose the carboxyl group for further reactions.
Biochemical and Physiological Effects:
Fmoc-L-3-phenyllactic acid does not have any known biochemical or physiological effects. It is used solely as a chemical reagent in organic chemistry.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Fmoc-L-3-phenyllactic acid as a protecting group for the carboxyl group of amino acids during peptide synthesis has several advantages. It is a cost-effective method for peptide synthesis, and the yield of the reaction is typically high. Additionally, the Fmoc group can be easily removed using a base, such as piperidine. However, the use of Fmoc-L-3-phenyllactic acid has some limitations. It requires the use of toxic reagents, such as sodium hydroxide, and the removal of the Fmoc group can be time-consuming.
Zukünftige Richtungen
There are several future directions for the use of Fmoc-L-3-phenyllactic acid in organic chemistry. One potential direction is the development of new protecting groups that are less toxic and easier to remove. Additionally, Fmoc-L-3-phenyllactic acid could be used in the synthesis of new peptidomimetics and cyclic peptides. Finally, the use of Fmoc-L-3-phenyllactic acid could be expanded to other areas of organic chemistry, such as the synthesis of natural products and pharmaceuticals.
Conclusion:
Fmoc-L-3-phenyllactic acid is a widely used compound in the field of organic chemistry. It is used as a protecting group for the carboxyl group of amino acids during peptide synthesis and has several advantages, including a high yield and ease of removal. While there are some limitations to its use, Fmoc-L-3-phenyllactic acid has several potential future directions, including the development of new protecting groups and the synthesis of new peptidomimetics and cyclic peptides.
Eigenschaften
IUPAC Name |
(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-22(15-8-2-1-3-9-15)21(23(27)28)25-24(29)30-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-22,26H,14H2,(H,25,29)(H,27,28)/t21-,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEAXWJZGLFDFI-FGZHOGPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-phenylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




